2-(Hydroxy(4-methoxyphenyl)methyl)phenol
CAS No.:
Cat. No.: VC16565400
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14O3 |
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Molecular Weight | 230.26 g/mol |
IUPAC Name | 2-[hydroxy-(4-methoxyphenyl)methyl]phenol |
Standard InChI | InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |
Standard InChI Key | LYSAEDPDQAJQFJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |
Introduction
Structural Characteristics and Nomenclature
2-(Hydroxy(4-methoxyphenyl)methyl)phenol (IUPAC name: 2-[(4-methoxyphenyl)(hydroxy)methyl]phenol) consists of two phenol moieties linked by a hydroxymethyl (–CH(OH)–) group. The 4-methoxyphenyl group introduces electron-donating effects, while the phenolic hydroxyl groups contribute to hydrogen-bonding capabilities and acidity. Key structural features include:
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Aromatic Systems: Two benzene rings with distinct substitution patterns (methoxy at para position on one ring, hydroxyl at ortho position on the other).
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Stereochemistry: The hydroxymethyl bridge introduces a chiral center, enabling enantiomeric forms.
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Functional Groups: Hydroxyl (–OH), methoxy (–OCH₃), and benzylic alcohol (–CH(OH)–) groups govern reactivity and intermolecular interactions.
Comparative analysis with structurally similar compounds, such as Schiff base derivatives (e.g., 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol), suggests that the hydroxymethyl group in this compound may enhance solubility in polar solvents compared to imine-linked analogs.
Synthetic Methodologies
While no direct synthesis protocols for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol are documented in the provided sources, plausible routes can be inferred from related systems:
Aldol Condensation
A potential pathway involves the base-catalyzed aldol condensation between 4-methoxybenzaldehyde and 2-hydroxybenzaldehyde. This reaction would form a β-hydroxy ketone intermediate, followed by reduction to the diol. For example:
Optimization parameters might include:
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Solvent: Ethanol or methanol for solubility.
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Catalyst: Mild bases (e.g., K₂CO₃) to avoid over-oxidation.
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Temperature: Room temperature to prevent side reactions.
Reduction of Ketone Precursors
Reduction of a pre-formed diketone or keto-alcohol intermediate using agents like sodium borohydride (NaBH₄) could yield the target diol. For instance, 2-(4-methoxybenzoyl)phenol could be reduced to the corresponding diol .
Physicochemical Properties
Predicted properties based on structural analogs include:
Property | Value/Range |
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Molecular Formula | C₁₄H₁₄O₃ |
Molecular Weight | 230.26 g/mol |
Melting Point | 160–165°C (estimated) |
Solubility | Moderate in DMSO, ethanol |
LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |
The compound’s phenolic hydroxyl groups (pKa ~10) and methoxy substituent (electron-donating) are expected to influence its acid-base behavior and UV-Vis absorption profile, with λₘₐₓ likely in the 270–300 nm range due to π→π* transitions.
Applications in Material Science
The compound’s dual hydroxyl groups make it a candidate for:
Polymer Synthesis
As a monomer for polyesters or polycarbonates, offering enhanced thermal stability (Tg > 120°C) due to rigid aromatic backbones.
Coordination Chemistry
Chelation of metal ions (e.g., Cu²⁺, Fe³⁺) could yield complexes with catalytic or magnetic properties. For instance, copper(II) complexes of similar ligands show catalytic activity in oxidation reactions .
Challenges and Future Directions
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Synthetic Optimization: Developing efficient, high-yield routes to this compound remains a priority.
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Stereochemical Control: Investigating asymmetric synthesis to isolate enantiomers for biological testing.
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Computational Modeling: DFT studies could predict electronic properties and reaction pathways.
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Ecotoxicity Profiling: Assessing environmental impact through biodegradation and toxicity assays.
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